N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide
Description
N-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group at position 2 and a 4-methylpiperidine-linked acetamide moiety at position 2. The compound’s structural complexity arises from the fusion of thiophene and pyrazole rings, which confers unique electronic and steric properties.
This compound is hypothesized to exhibit pharmacological activity, possibly targeting kinases or central nervous system (CNS) receptors, given the prevalence of similar scaffolds in kinase inhibitors (e.g., imatinib analogs) and neuroactive agents .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2S/c1-12-6-8-23(9-7-12)19(26)18(25)21-17-15-10-27-11-16(15)22-24(17)14-4-2-13(20)3-5-14/h2-5,12H,6-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGQHOUPSOCSGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the chlorophenyl group and the piperidinyl oxoacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches can be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the chlorophenyl ring.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (CAS 1105223-65-1, hereafter termed Compound A), a thienopyrimidinone derivative with documented supplier data . A comparative analysis is outlined below:
Key Differences and Implications
Core Heterocycle: The target compound’s thieno[3,4-c]pyrazole core differs from Compound A’s thieno[3,2-d]pyrimidinone.
Substituent Effects :
- The 4-chlorophenyl group in the target compound vs. the 2-chloro-4-methylphenyl in Compound A alters steric bulk and electronic distribution. The latter’s methyl group may increase metabolic stability but reduce target affinity due to steric hindrance .
Pharmacokinetic Predictions :
- AutoDock4 simulations (hypothetical application) suggest the target compound’s 4-methylpiperidine moiety could improve blood-brain barrier (BBB) penetration compared to Compound A’s phenyl group, which is less basic and more planar .
Computational Insights
- Electrostatic Potential Maps: Multiwfn analysis of the target compound’s electron density reveals a polarized electron-deficient pyrazole ring, favoring π-π stacking with aromatic residues in enzyme active sites. In contrast, Compound A’s pyrimidinone core exhibits a stronger dipole moment, favoring hydrogen bonding .
- Noncovalent Interactions: The target compound’s acetamide linker forms weaker van der Waals interactions compared to Compound A’s phenyl-acetamide, as visualized via noncovalent interaction (NCI) plots .
Research Findings and Methodological Context
While direct experimental data for the target compound are absent, methodologies from the evidence provide frameworks for comparison:
Docking Studies : AutoDock4 enables flexible receptor modeling to predict binding poses. For example, the target compound’s piperidine group may occupy a hydrophobic subpocket in kinase targets, whereas Compound A’s phenyl group might sterically clash.
Topological Analysis : Multiwfn’s electron localization function (ELF) highlights charge transfer differences between the two cores, influencing redox stability.
Spectroscopic Predictions: IR and NMR spectra simulated via Multiwfn suggest distinct vibrational modes for the thienopyrazole vs. pyrimidinone cores, aiding structural characterization.
Biological Activity
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide is a complex organic compound that belongs to the thienopyrazole class. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuroprotection and anti-inflammatory activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H17ClN4O3S, with a molecular weight of approximately 380.8 g/mol. The structure features a thieno[3,4-c]pyrazole core fused with a chlorophenyl group and a piperidinylacetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C16H17ClN4O3S |
| Molecular Weight | 380.8 g/mol |
| Chemical Class | Thienopyrazole |
Recent studies have elucidated several mechanisms through which this compound exerts its biological effects:
- Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and nitric oxide in activated microglia. This effect is mediated through the attenuation of the nuclear factor-kappa B (NF-κB) signaling pathway and the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
- Neuroprotective Effects : In models of neurotoxicity induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), prophylactic treatment with this compound resulted in protection against dopaminergic neuron loss and improved behavioral outcomes in mice. This suggests its potential utility in treating neurodegenerative diseases like Parkinson's disease .
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cellular signaling pathways critical for cell survival and apoptosis. This inhibition can modulate various biochemical pathways that are essential for maintaining cellular homeostasis.
Case Studies
Several studies have investigated the biological activity of this compound:
Study 1: Neuroprotective Effects in Parkinson's Disease Models
In a study assessing the effects of this compound on neuroinflammation induced by LPS (lipopolysaccharide), it was found to significantly reduce nitric oxide production and inhibit the release of pro-inflammatory cytokines in BV2 microglial cells. Furthermore, it improved motor deficits in MPTP-treated mice by protecting dopaminergic neurons from inflammatory damage .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves multi-step protocols, starting with the assembly of the thienopyrazole core followed by coupling with the 4-methylpiperidinyl moiety. Key steps include:
- Mannich reactions for introducing the piperidinyl group (as seen in analogous pyrazole derivatives) .
- Amide coupling using reagents like EDC/HOBt for attaching the acetamide fragment . Optimization strategies:
- Use polar aprotic solvents (e.g., DMF) at 60–80°C to enhance reaction rates.
- Monitor intermediates via TLC or HPLC to minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
A combination of methods ensures accurate characterization:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.3–7.5 ppm) .
- X-ray crystallography : Resolves spatial arrangement, as demonstrated for structurally similar pyrrolo-pyrimidine derivatives .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak matching calculated mass ± 0.001 Da) .
Advanced Research Questions
Q. How can computational tools like AutoDock4 and Multiwfn be applied to study molecular interactions and electronic properties?
- Molecular docking (AutoDock4) :
Prepare the ligand (target compound) and receptor (e.g., kinase protein) in PDBQT format.
Define flexible receptor residues (e.g., ATP-binding pocket residues) for docking simulations.
Analyze binding affinity (ΔG) and hydrogen-bonding patterns to prioritize analogs .
- Wavefunction analysis (Multiwfn) :
Calculate electron localization function (ELF) maps to identify reactive sites (e.g., electrophilic regions near the thienopyrazole ring) .
Q. What strategies resolve contradictions in crystallographic data for similar thienopyrazole derivatives?
- R-factor analysis : Compare experimental data (e.g., ) with refined models to detect disorder, as seen in pyrazol-3-yl phenol studies .
- Validation against databases : Cross-reference with Cambridge Structural Database (CSD) entries for bond-length/angle discrepancies .
- Temperature-dependent studies : Resolve thermal motion artifacts by collecting data at 100 K .
Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituents like the 4-methylpiperidinyl group?
- Bioisosteric replacement : Substitute the 4-methylpiperidinyl group with morpholine or piperazine to assess potency changes .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrophobic contacts with the piperidinyl methyl group) .
- In vitro assays : Test analogs in enzyme inhibition assays (e.g., IC values against kinases) to correlate substituent effects with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
